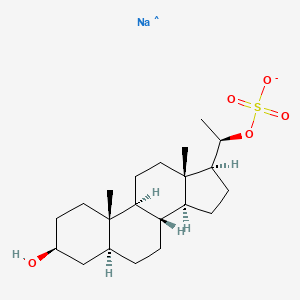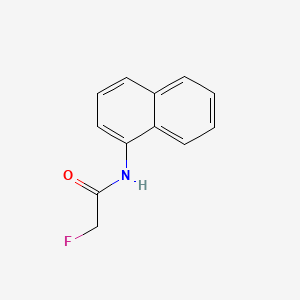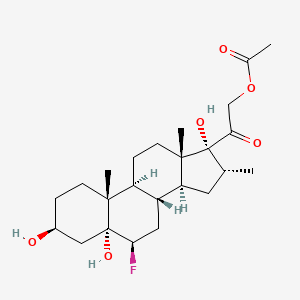
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate is a synthetic steroid compound It is characterized by the presence of multiple hydroxyl groups, a fluorine atom at the 6beta position, and an acetate group at the 21 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluorine atom at the 6beta position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl groups are introduced through hydroxylation reactions, and the acetate group is added via acetylation using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The carbonyl group at the 20 position can be reduced to form secondary alcohols.
Substitution: The fluorine atom at the 6beta position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in gene expression, protein synthesis, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one: Lacks the acetate group at the 21 position.
3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one: Lacks the fluorine atom at the 6beta position.
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-propionate: Has a propionate group instead of an acetate group at the 21 position.
Uniqueness
The presence of the fluorine atom at the 6beta position and the acetate group at the 21 position makes 6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate unique. These modifications can influence the compound’s biological activity, stability, and solubility, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
2353-58-4 |
|---|---|
Formule moléculaire |
C24H37FO6 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
[2-[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-3,5,17-trihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H37FO6/c1-13-9-18-16-10-19(25)23(29)11-15(27)5-7-21(23,3)17(16)6-8-22(18,4)24(13,30)20(28)12-31-14(2)26/h13,15-19,27,29-30H,5-12H2,1-4H3/t13-,15+,16-,17+,18+,19-,21-,22+,23+,24+/m1/s1 |
Clé InChI |
KQTAJQABUFCAQB-HRXZAKAYSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)O)O)F |
SMILES canonique |
CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


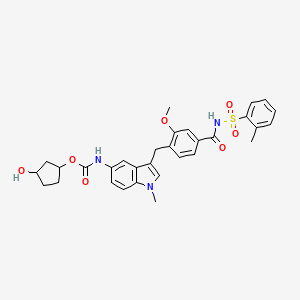

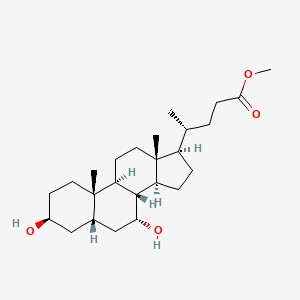
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
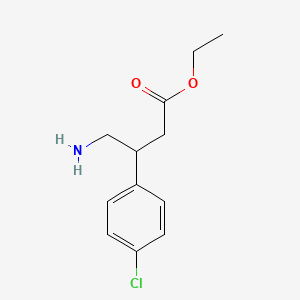
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)
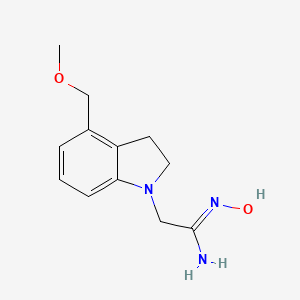
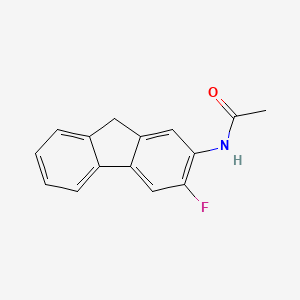
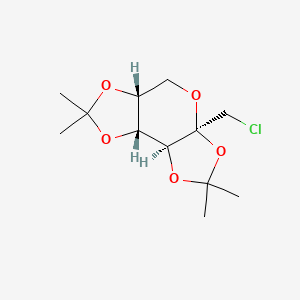
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
